m-PEG7-NHS carbonate

Catalog No.
S14245326
CAS No.
M.F
C20H35NO12
M. Wt
481.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG7-NHS carbonate

Product Name

m-PEG7-NHS carbonate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate

Molecular Formula

C20H35NO12

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C20H35NO12/c1-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-20(24)33-21-18(22)2-3-19(21)23/h2-17H2,1H3

InChI Key

LDPXOCITCKAPMK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O

m-PEG7-NHS carbonate, also known as m-PEG7-N-hydroxysuccinimide carbonate, is a derivative of polyethylene glycol characterized by the presence of a carbonate functional group linked to a seven-unit polyethylene glycol chain. This compound is widely recognized for its utility in bioconjugation, particularly due to its ability to react with primary amines to form stable amide bonds. The molecular formula for m-PEG7-NHS carbonate is C22H39N1O12C_{22}H_{39}N_{1}O_{12}, with a molecular weight of approximately 509.5 g/mol .

The compound features an N-hydroxysuccinimide ester, which enhances its reactivity towards amine groups present in proteins, peptides, and other biomolecules. This reactivity is crucial for applications in drug development and protein labeling, making m-PEG7-NHS carbonate a valuable tool in biochemical research and pharmaceutical applications.

The primary reaction involving m-PEG7-NHS carbonate is the nucleophilic attack of primary amines on the NHS ester. This reaction occurs under physiological conditions (pH 7.2 to 8.5) and results in the formation of stable amide bonds while releasing N-hydroxysuccinimide as a byproduct . The general reaction can be represented as follows:

R NH2+m PEG7 NHS carbonateR NH CO m PEG7+N hydroxysuccinimide\text{R NH}_2+\text{m PEG7 NHS carbonate}\rightarrow \text{R NH CO m PEG7}+\text{N hydroxysuccinimide}

This reaction is advantageous for bioconjugation because it allows for the selective modification of proteins without altering their biological activity.

m-PEG7-NHS carbonate exhibits significant biological activity primarily through its role as a crosslinking agent in bioconjugation processes. By facilitating the attachment of drugs or labels to proteins, it enhances the pharmacokinetics and stability of therapeutic agents. The incorporation of polyethylene glycol into drug formulations often improves solubility and reduces immunogenicity, thereby increasing the therapeutic efficacy of drugs . Furthermore, studies indicate that PEGylation can prolong circulation time in vivo, making m-PEG7-NHS carbonate particularly useful in developing antibody-drug conjugates (ADCs) and other biopharmaceuticals .

The synthesis of m-PEG7-NHS carbonate typically involves several steps:

  • Preparation of Polyethylene Glycol: Starting with commercially available polyethylene glycol, the desired molecular weight (seven units) is selected.
  • Activation: The hydroxyl groups of polyethylene glycol are activated using N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide or similar reagents.
  • Formation of Carbonate Linkage: The activated PEG is then reacted with carbonic acid derivatives to introduce the carbonate functionality.
  • Purification: The final product is purified using techniques such as precipitation or chromatography to achieve high purity levels (≥95%).

This synthetic route ensures that the resulting compound retains its reactivity while being suitable for various applications in bioconjugation .

m-PEG7-NHS carbonate has diverse applications across multiple fields:

  • Bioconjugation: Used extensively for labeling proteins, peptides, and nucleic acids.
  • Drug Delivery: Serves as a linker in antibody-drug conjugates, enhancing drug solubility and stability.
  • Diagnostics: Employed in developing diagnostic assays where protein labeling is essential.
  • Nanotechnology: Utilized in creating functionalized nanoparticles for targeted drug delivery systems .

Interaction studies involving m-PEG7-NHS carbonate often focus on its reactivity with various biomolecules. For instance, experiments have demonstrated that the compound effectively labels proteins with high efficiency and specificity, maintaining their structural integrity and function post-modification . These studies are critical for understanding how modifications influence biological activity and interactions within cellular environments.

Several compounds share structural similarities with m-PEG7-NHS carbonate, particularly within the realm of polyethylene glycol derivatives. Here are some notable examples:

Compound NameStructure TypeUnique Features
m-PEG6-NHS esterNHS esterShorter PEG chain; used for similar bioconjugation applications but may have different solubility characteristics.
m-PEG8-NHS esterNHS esterLonger PEG chain; potentially better solubility but may alter pharmacokinetics compared to m-PEG7.
m-PEG5-carbonateCarbonate derivativeShorter chain; used primarily for rapid reactions but may not provide the same stability as longer chains.
Sulfo-NHS esterSulfonated NHS esterIncreased water solubility; cannot permeate cell membranes, limiting its use to surface labeling applications.

The uniqueness of m-PEG7-NHS carbonate lies in its balance between hydrophilicity and reactivity, making it particularly effective for a wide range of biochemical applications while retaining favorable solubility properties.

Stepwise Protocols for Polyethylene Glycol Functionalization

The synthesis of m-PEG7-NHS carbonate begins with the functionalization of methoxy-terminated PEG (m-PEG7-OH). A validated protocol involves activating the hydroxyl group of m-PEG7-OH using N,N’-disuccinimidyl carbonate (DSC) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added as a catalyst to facilitate the formation of the NHS carbonate intermediate. The reaction proceeds at room temperature for 12–16 hours, after which the product is precipitated in cold diethyl ether to remove unreacted DSC and byproducts.

Critical steps include:

  • Purification: Repeated precipitation in diethyl ether ensures removal of residual succinimide and unreacted starting materials.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution of the hydroxyl group by the NHS carbonate moiety, with distinct peaks at δ 2.84 ppm (succinimidyl protons) and δ 4.27–4.34 ppm (methylene groups adjacent to the carbonate).

Table 1: Key Reaction Parameters for m-PEG7-NHS Carbonate Synthesis

ParameterValue
SolventDichloromethane
CatalystTriethylamine (0.1 equiv)
Reaction Time16 hours
Yield83–92%
Degree of Activation>95% (UV spectrophotometry)

Optimization Strategies for NHS Ester Activation

The reactivity and stability of the NHS ester group in m-PEG7-NHS carbonate are highly dependent on reaction conditions. Studies demonstrate that NHS carbonates exhibit superior hydrolytic stability compared to NHS esters, with a half-life of 8.2 hours in borate buffer (pH 8.0) at 25°C. Key optimization strategies include:

  • pH Control: Maintaining a pH of 7.5–8.5 minimizes premature hydrolysis while ensuring sufficient deprotonation of primary amine targets for efficient conjugation.
  • Buffer Selection: Borate buffers enhance reaction rates compared to phosphate buffers due to their ability to stabilize the tetrahedral intermediate during hydrolysis.
  • Molar Ratios: A 10:1 molar excess of m-PEG7-NHS carbonate to target amines ensures high conjugation efficiency, as competing hydrolysis reduces effective reagent concentration over time.

Equation 1: Hydrolysis Mechanism of NHS Carbonate
$$
\text{m-PEG7-O-CO-O-NHS} + \text{H}2\text{O} \rightarrow \text{m-PEG7-OH} + \text{CO}2 + \text{NHS}^-
$$
The rate-determining step involves nucleophilic attack by hydroxide ions on the carbonate group, forming a tetrahedral intermediate that collapses to release NHS.

Comparative Analysis of Carbamate vs. Carbonate Linker Formation

The choice between carbamate and carbonate linkers in PEGylation reagents significantly impacts stability and reactivity.

Carbonate Linkers

  • Reactivity: Carbonates hydrolyze 3–5 times faster than carbamates under physiological conditions, making them suitable for time-sensitive conjugations.
  • Synthesis: Easier to functionalize due to the electrophilic nature of the carbonate group, which reacts readily with hydroxyls under mild conditions.

Carbamate Linkers

  • Stability: Carbamates resist hydrolysis due to the resonance stabilization of the amide bond, with half-lives exceeding 24 hours at pH 7.4.
  • Applications: Preferred for long-circulating therapeutics where prolonged stability is critical.

Table 2: Hydrolysis Rate Constants of Carbonate vs. Carbamate Linkers

Linker TypeSpacer Length$$ k_{\text{hydrolysis}} $$ (h⁻¹)
CarbonateC20.085
CarbonateC60.032
CarbamateC20.012

Data reveal that increasing the spacer length in carbonate linkers (e.g., from C2 to C6) reduces hydrolysis rates by 62%, bridging the stability gap with carbamates.

Nucleophilic Attack Pathways in Amine Conjugation

The nucleophilic attack mechanism of m-polyethylene glycol 7-N-hydroxysuccinimide carbonate involves a complex series of molecular interactions that proceed through well-defined pathways [1] [2]. The primary mechanism begins with the nucleophilic attack of primary amines on the carbonyl carbon of the N-hydroxysuccinimide ester group, resulting in the formation of stable amide bonds [1] [3]. This reaction occurs under physiologic to slightly alkaline conditions with optimal pH ranging from 7.2 to 9.0 [4] [3].

The nucleophilic substitution follows an addition-elimination mechanism where the amine nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate [5] [6]. The tetrahedral intermediate represents a critical transition state characterized by sp3 hybridization of the carbonyl carbon, contrasting with the initial sp2 hybridization in the trigonal planar geometry [5]. This intermediate is stabilized through hydrogen bonding interactions and electrostatic forces within the reaction environment [6].

Research findings demonstrate that primary amines exhibit superior reactivity compared to secondary amines in these conjugation reactions [2] [7]. The nucleophilic attack proceeds via an SN2-like mechanism where the lone pair of electrons on the nitrogen atom attacks the carbonyl carbon simultaneously with the departure of the N-hydroxysuccinimide leaving group [8] [9]. The reaction rate is significantly influenced by the nucleophilicity of the amine, with primary aliphatic amines showing the highest reactivity [2] [3].

Nucleophile TypeRelative ReactivityReaction Rate Constant (M⁻¹s⁻¹)
Primary aliphatic amines1.02.5 × 10³ [2]
Primary aromatic amines0.37.5 × 10² [2]
Secondary aliphatic amines0.12.5 × 10² [2]

The molecular structure of m-polyethylene glycol 7-N-hydroxysuccinimide carbonate, with molecular formula C20H35NO12 and molecular weight of 481.5 grams per mole, provides optimal spacing for nucleophilic attack [10]. The seven-unit polyethylene glycol chain offers sufficient flexibility while maintaining reactivity toward primary amines [12]. The nucleophilic attack pathway is facilitated by the electron-withdrawing nature of the N-hydroxysuccinimide group, which increases the electrophilicity of the carbonyl carbon [1] [13].

Kinetic studies reveal that the nucleophilic attack follows pseudo-first-order kinetics when amine concentrations exceed carbonate concentrations by at least ten-fold [14] [15]. The reaction mechanism can be described by the general equation where the nucleophile attacks the carbonyl carbon, forming the tetrahedral intermediate before elimination of N-hydroxysuccinimide [2] [16]. The efficiency of nucleophilic attack is enhanced in non-nucleophilic buffer systems such as phosphate, carbonate-bicarbonate, or borate buffers [4] [17].

pH-Dependent Reactivity of N-hydroxysuccinimide Esters in Aqueous Media

The pH-dependent reactivity of m-polyethylene glycol 7-N-hydroxysuccinimide carbonate exhibits distinctive patterns that significantly influence reaction kinetics and product formation [4] [18] [15]. At physiological pH 7.4, the hydrolysis half-life of N-hydroxysuccinimide esters exceeds 120 minutes, providing adequate stability for bioconjugation applications [18] [19]. However, as pH increases to 9.0, the hydrolysis half-life decreases dramatically to below 9 minutes, demonstrating the critical importance of pH control in reaction optimization [18] [15].

Research conducted on polyethylene glycol-N-hydroxysuccinimide systems reveals that reaction velocities are highly dependent on pH values rather than polymer molecular mass [15]. At pH 7.4, conjugation reactions advance gradually and reach steady state within 2 hours, whereas at pH 9.0, reactions proceed rapidly and achieve steady state within 10 minutes [15]. This pH dependency reflects the ionization state of both the nucleophile and the competing hydrolysis reaction [4] [17].

pHHydrolysis Half-life (minutes)Reaction Rate (relative)Buffer System
7.0240-300 [4]1.0Phosphate
7.4120-166 [18]1.5Phosphate
8.060 [4]4.0Phosphate
8.610 [4]24.0Borate
9.05-9 [18]48.0Borate

The mechanistic basis for pH-dependent reactivity involves the protonation state of primary amines and the competing hydrolysis reaction [4] [3]. Primary amines must be in their deprotonated form to act as effective nucleophiles, requiring neutral to basic pH conditions [12] [4]. The optimal pH range of 8.0 to 8.5 represents a compromise between maximizing amine nucleophilicity and minimizing hydrolytic degradation of the N-hydroxysuccinimide ester [20] [21].

Experimental data demonstrate that the rate of hydrolysis increases exponentially with buffer pH, contributing to decreased conjugation efficiency in protein solutions with lower concentrations [4] [13]. The hydrolysis reaction competes directly with the desired amine conjugation, making pH optimization crucial for achieving acceptable yields [4] [17]. Buffer selection also influences reaction kinetics, with phosphate and borate buffers showing different reactivity profiles at equivalent pH values [22] [21].

Temperature effects compound the pH dependency, with hydrolysis rates increasing significantly at elevated temperatures [4] [17]. At pH 8.6 and 4°C, the half-life decreases to 10 minutes compared to 4-5 hours at pH 7.0 and 0°C [4] [19]. This temperature sensitivity necessitates careful control of reaction conditions to optimize conjugation efficiency while minimizing unwanted hydrolysis [17] [21].

Competing Hydrolysis Dynamics and Byproduct Analysis

The hydrolysis dynamics of m-polyethylene glycol 7-N-hydroxysuccinimide carbonate involve complex competing pathways that significantly impact reaction efficiency and product distribution [22] [13] [23]. The primary hydrolysis pathway proceeds through nucleophilic attack by water or hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates N-hydroxysuccinimide as the leaving group [22] [24].

Mechanistic studies using density functional theory calculations reveal that the hydrolysis reaction follows a two-step mechanism [22] [25]. The rate-determining step involves the nucleophilic attack of hydroxide ion on the carbonate carbon, forming a negatively charged tetrahedral intermediate [22]. This intermediate then undergoes rapid elimination of N-hydroxysuccinimide, followed by decarboxylation to yield the final hydrolysis products [22] [23].

The major byproduct of hydrolysis is N-hydroxysuccinimide, which can be quantitatively detected by ultraviolet spectrophotometry at 260 to 280 nanometers [13] [19]. This spectroscopic method provides a reliable means of monitoring hydrolysis extent and reaction progress [13] [26]. Additional byproducts include the corresponding polyethylene glycol alcohol and carbon dioxide from decarboxylation of the intermediate carbonate species [23] [24].

Reaction ConditionsPrimary ByproductDetection MethodYield (%)
pH 7.4, 25°CN-hydroxysuccinimide [13]UV at 260 nm [13]15-20
pH 8.0, 25°CN-hydroxysuccinimide [13]UV at 260 nm [13]25-35
pH 9.0, 25°CN-hydroxysuccinimide [13]UV at 260 nm [13]60-80
Basic conditionsCarbon dioxide [23]Gas chromatography [23]10-15

Kinetic analysis demonstrates that competing hydrolysis reactions follow pseudo-first-order kinetics with respect to carbonate concentration [22] [14]. The hydrolysis rate constant increases exponentially with pH, reflecting the greater nucleophilicity of hydroxide ions compared to water molecules [22] [17]. At pH 8.0 in phosphate buffer, the observed rate constant for hydrolysis is approximately 2.3 × 10⁻⁴ s⁻¹, increasing to 1.8 × 10⁻³ s⁻¹ at pH 9.0 [22].

Spacer length effects on hydrolysis dynamics have been investigated through systematic studies of polyethylene glycol-N-hydroxysuccinimide carbonates with varying alkyl chain lengths [22]. Results indicate that increasing the spacer length from two to three carbon atoms significantly reduces hydrolysis rates, with half-lives increasing from approximately 50 minutes to 140 minutes at pH 8.0 [22]. Further increases in spacer length show diminishing effects on hydrolysis stability [22].

The formation of transient aggregates due to hydrophobic interactions between alkyl spacers influences hydrolysis kinetics by reducing the availability of carbonate groups for nucleophilic attack [22]. Computational studies using density functional theory reveal that dimerization energies vary significantly with spacer length, providing a mechanistic explanation for observed reactivity differences [22]. The dimerization energy for three-carbon spacers is approximately 25% higher than for two-carbon spacers, correlating with reduced hydrolysis rates [22].

Site-Specific Protein PEGylation Techniques

m-polyethylene glycol 7-N-hydroxysuccinimide carbonate represents a sophisticated tool in the arsenal of site-specific protein PEGylation techniques. This compound, with its molecular formula C₂₀H₃₅NO₁₂ and molecular weight of 481.5 grams per mole, serves as a highly effective reagent for targeted protein modification [1] [2].

The mechanism of action involves nucleophilic attack by primary amine groups on the N-hydroxysuccinimide carbonate moiety. Under physiological conditions (pH 7.2 to 8.5), the compound readily reacts with lysine residues and N-terminal amino groups to form stable urethane linkages while releasing N-hydroxysuccinimide as a byproduct [4]. This reaction selectivity is achieved through careful pH control, where the difference in pKa values between N-terminal α-amino groups (7.6-8.0) and lysine ε-amino groups (10.0-10.2) allows for preferential modification of specific sites [5].

Cysteine tagging represents one of the most common methods for site-specific protein PEGylation. This approach involves genetically encoding a single cysteine residue into a protein, exploiting the fact that cysteine accounts for less than 1% of total amino acid content in proteins [6]. The free cysteine residue can then react with maleimide-functionalized PEG derivatives, creating stable thioether linkages that preserve protein activity while imparting enhanced pharmacokinetic properties.

N-terminal selective PEGylation has proven particularly valuable in therapeutic applications. A notable example is Neulasta®, an N-terminally mono-PEGylated granulocyte colony-stimulating factor bearing a 20-kilodalton polyethylene glycol chain [7]. This modification allows for once-per-chemotherapy-cycle administration compared to daily dosing required for the first-generation Neupogen®, demonstrating the profound clinical impact of site-specific PEGylation strategies.

Advanced methodologies have emerged that utilize protection-deprotection techniques to achieve precise control over PEGylation sites. The 9-fluorenylmethoxycarbonyl (FMOC) protection method has been successfully employed to produce site-specific PEGylated variants of growth hormone-releasing factor, glucagon-like peptide-1, and salmon calcitonin [5]. These approaches result in higher production yields, extended half-lives, and improved biological stability compared to conventional non-specific PEGylation methods.

Role in Stabilizing Therapeutic Peptides Against Proteolytic Degradation

The application of m-polyethylene glycol 7-N-hydroxysuccinimide carbonate in peptide stabilization represents a critical advancement in therapeutic protein development. Proteolytic degradation poses one of the most significant challenges in protein-based therapeutics, often resulting in rapid clearance and reduced therapeutic efficacy [8] [9].

Mechanistic protection against proteolytic degradation occurs through multiple pathways. The polyethylene glycol chain, along with its associated water molecules, creates a protective shield around the attached peptide drug, effectively limiting access by proteolytic enzymes [10]. This steric hindrance mechanism significantly retards enzymatic degradation while maintaining the biological activity of the underlying protein.

Studies have demonstrated that PEGylation can prevent specific degradation pathways in therapeutic proteins. For recombinant human megakaryocyte growth and development factor (rHuMGDF), the main degradation route involves non-enzymatic cyclization of the first two amino acids followed by cleavage to form a diketopiperazine. This degradation mechanism is effectively prevented by N-terminal alkylation with polyethylene glycol, providing enhanced in vitro shelf-life stability in addition to improved in vivo circulation half-life [11].

Proteolytic stability enhancement has been quantitatively demonstrated across various protein systems. Research on fibronectin modification revealed that lysine PEGylation significantly improved proteolytic stability, with the degree of protection correlating positively with polyethylene glycol molecular weight [12]. The 2-kilodalton PEG-fibronectin conjugate showed comparable cell adhesion properties to native fibronectin while maintaining enhanced resistance to enzymatic degradation.

The reversible PEGylation approach represents an innovative strategy for addressing the balance between protection and bioactivity. This methodology employs bifunctional agents that enable polyethylene glycol chains to be linked to peptides through slowly hydrolyzable chemical bonds [13]. The resulting conjugates undergo spontaneous hydrolysis at physiological pH with half-lives of 8-14 hours, generating the unmodified parent molecule while providing extended protection during circulation.

Stabilization mechanisms extend beyond simple steric protection to include conformational stabilization effects. Research has shown that PEGylation can increase the thermal stability of therapeutic proteins and their ability to properly refold after thermal denaturation [14]. This enhanced conformational stability contributes to improved resistance against both thermal and proteolytic degradation pathways.

Modular Design of Multi-Arm PEG Architectures for Hydrogel Synthesis

The utilization of m-polyethylene glycol 7-N-hydroxysuccinimide carbonate in hydrogel synthesis represents a sophisticated approach to creating biomaterials with precisely controlled properties. Multi-arm polyethylene glycol architectures provide unique opportunities for developing hydrogels with tunable mechanical, biological, and degradation characteristics [15] [16].

Multi-arm PEG architectures are synthesized through ethoxylation of various core molecules, including tripentaerythritol for 8-arm configurations, hexaglycerol for alternative 8-arm structures, dipentaerythritol for 6-arm designs, pentaerythritol for 4-arm constructs, and glycerol for 3-arm configurations [15]. The total molecular weight represents the sum of polyethylene glycol chain molecular weights on each arm, allowing for precise control over hydrogel network density and mechanical properties.

Crosslinking kinetics vary significantly with the number of arms in the polyethylene glycol architecture. Eight-arm polyethylene glycol systems demonstrate faster gelation rates, greater degrees of modification, and superior performance in three-dimensional cell culture applications compared to 4-arm counterparts [17]. The enhanced functionality of 8-arm systems allows for more precise control of mechanical properties, leading to broader applications in tissue engineering.

Hydrogel mechanical properties can be systematically tuned through multi-arm architecture selection. Research has demonstrated that 4-arm star polyethylene glycol functionalized with vinyl sulfone groups, when crosslinked with dithiol molecules, can achieve compressive strengths of approximately 20 megapascals when gelation occurs at optimal overlap concentrations [18]. This represents a significant advancement in creating mechanically robust hydrogels suitable for load-bearing applications.

Bioactive modification of multi-arm polyethylene glycol systems enables the incorporation of biological functionality directly into the hydrogel network. Integrin-binding sequences such as RGD (arginine-glycine-aspartic acid) can be incorporated alongside protease-sensitive crosslinking peptides, creating hydrogels that support cell adhesion while allowing for controlled degradation [17]. This modular approach enables the creation of biomaterials that can simultaneously provide structural support and biological signaling.

Degradation control in multi-arm polyethylene glycol hydrogels can be achieved through the incorporation of enzymatically cleavable linkers. Matrix metalloproteinase-sensitive peptide sequences can be integrated into the crosslinking network, allowing for controlled degradation in response to cellular enzymatic activity [19]. This approach enables the creation of hydrogels that degrade in concert with tissue regeneration processes.

The crosslinking chemistry employed in multi-arm polyethylene glycol hydrogels significantly influences the final material properties. Michael-type addition reactions between vinyl sulfone-functionalized polyethylene glycol and thiol-containing crosslinkers provide rapid, efficient crosslinking under physiological conditions [17]. Alternative crosslinking strategies include photoinitiated radical polymerization, click chemistry approaches, and enzymatic crosslinking methods, each offering unique advantages for specific applications.

Clinical applications of multi-arm polyethylene glycol hydrogels span diverse therapeutic areas. In cartilage tissue engineering, the ability to create hydrogels with physiologically relevant mechanical properties while supporting chondrocyte proliferation and phenotype maintenance has been demonstrated [18]. The resulting constructs show integration with host articular cartilage tissue and formation of typical chondrocyte lacunae structures, indicating successful tissue regeneration.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

12

Exact Mass

481.21592555 g/mol

Monoisotopic Mass

481.21592555 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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